molecular formula C5H9NO2 B1294110 (R)-4-Hydroxy-piperidin-2-one CAS No. 1051316-41-6

(R)-4-Hydroxy-piperidin-2-one

Cat. No. B1294110
M. Wt: 115.13 g/mol
InChI Key: PRCAKTIAKXMBQF-SCSAIBSYSA-N
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Description

(R)-4-Hydroxy-piperidin-2-one is a compound that is significant in the field of organic chemistry due to its presence in several naturally occurring alkaloids and its utility as an intermediate in the synthesis of various pharmaceutical agents. The compound features a piperidine backbone, a six-membered nitrogen-containing ring, with a hydroxyl group at the fourth position and a ketone functionality at the second position.

Synthesis Analysis

The synthesis of 4-hydroxypiperidin-2-ones can be achieved through various methods. One approach involves a Cu(I)-catalyzed reductive aldol cyclization of alpha,beta-unsaturated amides with ketones, which allows for highly diastereoselective preparation of these compounds . Another method is the tandem Aza[4 + 2]/Allylboration reaction, which is a novel multicomponent reaction that can create polysubstituted piperidine derivatives with multiple stereogenic centers in a single operation . Additionally, the Rh-catalyzed cyclohydrocarbonylation of amido-omega,omega'-dienes has been shown to yield functionalized piperidines in a highly regioselective manner .

Molecular Structure Analysis

The molecular structure of related piperidine derivatives has been elucidated using techniques such as single crystal X-ray diffraction. For instance, the crystal and molecular structure of 4-carboxypiperidinium chloride, a related compound, reveals that the piperidine ring adopts a chair conformation with the carboxyl group in the equatorial position . This information is crucial for understanding the three-dimensional arrangement of substituents around the piperidine ring, which affects the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

4-Hydroxypiperidin-2-ones can undergo various chemical reactions due to their functional groups. They can be used as intermediates in the synthesis of optically active 4-hydroxyalk-2-enenitriles, which are obtained through the reaction of optically active sulfinylacetonitriles with aldehydes in the presence of piperidine . Furthermore, the selective hydrogenation of 3-hydroxypyridinium salts using an iridium catalyst can provide a direct route to 2- and 4-substituted piperidin-3-one derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-hydroxypiperidin-2-ones are influenced by their molecular structure. For example, the presence of hydroxyl groups can lead to the formation of intramolecular or intermolecular hydrogen bonds, which can affect the compound's solubility, boiling point, and crystalline structure . The axial or equatorial positions of these groups on the piperidine ring can also influence the compound's reactivity and the outcome of chemical reactions .

Scientific Research Applications

Synthesis and Biological Characterization

A series of optically active molecules based on a 4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol template have been developed. These compounds show varying degrees of affinity for dopamine, serotonin, and norepinephrine transporters, indicating potential for treating neurological disorders like drug abuse, depression, and ADHD (Kharkar et al., 2009).

Chemical Synthesis

Optically active 4-hydroxyalk-2-enenitriles were synthesized via the reaction of optically active 2-(p-chlorophenylsulfinyl)acetonitrile with aldehydes, demonstrating the versatility of (R)-4-Hydroxy-piperidin-2-one in chemical synthesis (Nolcami et al., 1986).

Pharmacological Investigations

N-acyl r-2,c-6-bis(4-methoxyphenyl)-c-3,t-3-dimethylpiperidin-4-ones were synthesized and characterized for pharmacological effects. These compounds, derived from piperidin-4-ones, demonstrated antibacterial and antioxidant activities, along with molecular docking studies for CHK1 protein interaction (Mohanraj & Ponnuswamy, 2017).

Selective Receptor Antagonism

4-acetamidopiperidine derivatives were synthesized, showing high selectivity for human muscarinic M3 receptors over M2 receptors, indicating potential for treating obstructive airway disease (Mitsuya et al., 1999).

Diastereoselective Synthesis

4-Hydroxypiperidin-2-ones can be prepared in a highly diastereoselective fashion using Cu(I)-catalyzed reductive aldol cyclization, enabling enantioselective synthesis of functionalized piperidin-2-ones (Lam et al., 2005).

Biological Activity and Structure Analysis

Studies on 3-Cyclopropyl-1-(4-methylphenylsulfonyl)piperidine-3,5-diol revealed insights into its structural and biological characteristics, emphasizing the importance of hydroxy groups in piperidine derivatives (Wang & Lin, 2011).

Safety And Hazards


  • Toxicity : While ®-4-Hydroxy-piperidin-2-one is generally considered safe, caution should be exercised due to its potential toxicity.

  • Handling : Proper protective equipment (gloves, goggles) is recommended during handling.

  • Storage : Store in a cool, dry place away from direct sunlight.


Future Directions

Research on ®-4-Hydroxy-piperidin-2-one continues to explore its applications in catalysis, materials science, and medicinal chemistry. Investigations into novel derivatives and improved synthetic routes are ongoing.


Please note that this analysis is based on available literature, and further studies may provide additional insights. For more detailed information, refer to relevant scientific papers12.


properties

IUPAC Name

(4R)-4-hydroxypiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c7-4-1-2-6-5(8)3-4/h4,7H,1-3H2,(H,6,8)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCAKTIAKXMBQF-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)CC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC(=O)C[C@@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649691
Record name (4R)-4-Hydroxypiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-Hydroxy-piperidin-2-one

CAS RN

1051316-41-6
Record name (4R)-4-Hydroxypiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-4-Hydroxy-piperidin-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Chang - 2003 - research-collection.ethz.ch
Sphingomonas sp. HXN-200 was found to be highly effective and regioselective for the hydroxylations of N-substituted azetidines and piperidines, giving the corresponding 3-hydroxy …
Number of citations: 4 www.research-collection.ethz.ch

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